7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" is a complex organic compound that has captured the interest of researchers for its potential applications across various scientific fields. The compound features a purine core substituted with various functional groups, including a benzo[d]oxazole moiety, morpholino group, and thioether linkage. This structural diversity grants it unique properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of "7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" typically involves multi-step synthesis pathways. A common approach includes:
Starting from commercially available purine derivatives.
Introducing the benzo[d]oxazole moiety via nucleophilic substitution reactions.
Forming the thioether linkage through thiolation of an appropriate precursor.
Adding the morpholino group via nucleophilic substitution under mild conditions.
Key reagents used in these steps can include strong bases like sodium hydride, nucleophiles like thiols, and catalysts such as palladium compounds to facilitate coupling reactions.
Industrial Production Methods
For industrial production, optimizing yield and purity is crucial. One approach might involve:
Bulk synthesis using large-scale reactors.
Employing efficient purification techniques like column chromatography or crystallization.
Implementing robust quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" undergoes various chemical reactions, including:
Oxidation: Typically requires strong oxidizing agents like m-chloroperbenzoic acid.
Reduction: Can be achieved using hydrogenation catalysts or borohydride reagents.
Substitution: Nucleophilic or electrophilic substitution can modify the benzo[d]oxazole moiety or morpholino group.
Common Reagents and Conditions
Reagents like sodium hydride, palladium catalysts, and borohydrides are commonly used. Reaction conditions often involve solvents like dimethylformamide (DMF) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed depend on the specific reaction:
Oxidation: Yields sulfoxides or sulfones.
Reduction: Produces thioethers or alcohols.
Substitution: Generates derivatives with modified functional groups.
Scientific Research Applications
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" finds applications in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Inhibiting enzymes or proteins due to its purine structure.
Medicine: : Potential drug candidate for treating diseases involving purine metabolism.
Industry: : Used in material science for developing novel polymers or materials with specific properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to enzymes or receptors involved in biochemical pathways.
Pathways: : Altering signal transduction or metabolic pathways, depending on its structural compatibility with biological molecules.
Comparison with Similar Compounds
Similar compounds include those with purine cores and varied substituents:
Adenosine derivatives: : Known for their role in biochemistry and pharmacology.
Caffeine: : Another purine derivative with stimulating effects.
Theophylline: : A bronchodilator used in medicine.
The uniqueness of "7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" lies in its combined functional groups, which provide distinct properties not found in simpler analogs.
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-13(12-32-21-22-14-5-3-4-6-15(14)31-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKZJUKLMYDAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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